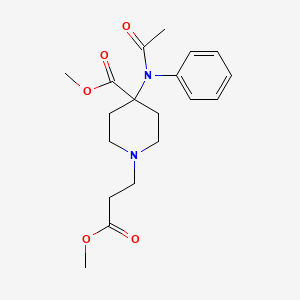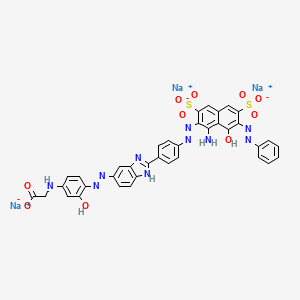
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core benzenepropanoic acid structure, followed by the introduction of the benzoylamino and phenylethyl groups. The hydroxyphosphinyl group is then added through a series of phosphorylation reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- include:
- Benzenepropanoic acid, alpha-(1-hydroxyethyl)-
- Benzenepropanoic acid, alpha-hydroxy-, methyl ester
Uniqueness
What sets Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
| 129318-23-6 | |
Formule moléculaire |
C25H26NO5P |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
2-[[(1-benzamido-2-phenylethyl)-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H26NO5P/c27-24(21-14-8-3-9-15-21)26-23(17-20-12-6-2-7-13-20)32(30,31)18-22(25(28)29)16-19-10-4-1-5-11-19/h1-15,22-23H,16-18H2,(H,26,27)(H,28,29)(H,30,31) |
Clé InChI |
XVUCWMTXMANZMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






